4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a fused heterocyclic compound that belongs to the class of oxazepines. This compound exhibits a unique structural framework that combines a tetrahydropyridine and an oxazepine ring. It is notable for its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical methods, which often involve cyclization reactions of appropriate precursors. The specific synthesis routes can yield different derivatives with varying properties and activities.
4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is classified under heterocyclic compounds due to the presence of multiple heteroatoms (nitrogen and oxygen) in its ring structure. It is also categorized as an oxazepine derivative, which is characterized by a seven-membered ring containing one oxygen and one nitrogen atom.
The synthesis of 4-benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine typically involves cyclization reactions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This approach facilitates the formation of the desired oxazepine structure through nucleophilic attack and subsequent cyclization.
The synthesis may utilize various reagents such as potassium hydroxide as a base and solvents like dimethylformamide or xylene to provide the necessary reaction environment. The reaction conditions are critical for achieving high yields and purity of the final product.
The molecular structure of 4-benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine includes:
The molecular formula for this compound is CHClNO. Its molecular weight is approximately 274.75 g/mol. The structural uniqueness arises from the combination of a fused bicyclic system that enhances its biological activity.
4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can undergo several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The choice of solvent and temperature plays a significant role in determining the reaction pathway and product yield.
The mechanism of action for 4-benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets within biological systems. It may exert pharmacological effects by binding to receptors or enzymes that modulate various biochemical pathways.
Research indicates that the compound's activity may be linked to its ability to influence neurotransmitter systems or inhibit specific enzymes. The exact molecular targets depend on the biological context and application.
The physical properties of 4-benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine include:
The chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm structural integrity and purity.
4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has potential applications in:
Research continues to explore its efficacy in various biological assays to better understand its potential therapeutic benefits.
4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS 956431-23-5) represents a synthetically versatile scaffold in medicinal chemistry, integrating a pyridine-fused oxazepine core with strategically positioned benzyl and chloro substituents. This compound exemplifies advanced molecular design principles aimed at optimizing pharmacokinetic properties and target engagement. With the molecular formula C₁₅H₁₅ClN₂O and a molecular weight of 274.75 g/mol [1] [3] [9], it occupies a distinct niche within seven-membered nitrogen-oxygen heterocycles. Its structural complexity arises from the fusion of a pyridine ring with the 1,4-oxazepine system, creating a conformationally constrained framework that enhances receptor selectivity. The ≥95% purity grades available commercially [3] [9] facilitate rigorous biological evaluation and structure-activity relationship studies, positioning this compound as a critical building block for pharmaceutical innovation.
The core architecture of this derivative belongs to the tetrahydropyrido[3,2-f][1,4]oxazepine system, characterized by:
Table 1: Structural and Electronic Comparison of Key Oxazepine Derivatives
Compound CAS | Core Structure | Molecular Formula | LogP | H-Bond Acceptors | Ring Conformation |
---|---|---|---|---|---|
956431-23-5 [1] [9] | Pyrido[3,2-f][1,4]oxazepine | C₁₅H₁₅ClN₂O | 3.13 | 3 | Partially saturated |
956461-79-3 [5] [6] | Pyrido[3,2-f][1,4]oxazepine | C₈H₉ClN₂O | 1.55 | 3 | Partially saturated |
1547081-05-9 [2] | Benzo[f][1,4]oxazepine | C₉H₁₀ClNO | 2.18* | 2 | Fully saturated |
Note: LogP values experimentally determined or predicted; *Estimated from structural analogs.
The strategic placement of substituents at C⁴ and C⁸ drives this compound’s pharmacodynamic profile:
Synthetic Versatility: The benzylic position allows further functionalization via electrophilic aromatic substitution or hydrogenation, enabling library diversification for SAR studies [9].
C⁸-Chloro Substituent:
Table 2: Impact of Substituents on Physicochemical Properties
Substituent Position | Chemical Group | Effect on LogP | Target Interaction Profile | Commercial Availability |
---|---|---|---|---|
C⁴ (N-alkylation site) | Benzyl | +1.58 vs. H [1] [5] | π-π stacking, hydrophobic enclosure | 95+% purity (1g: $659) [9] |
C⁴ | H | Reference (1.55) | Minimal steric occlusion | Limited availability |
C⁸ (pyridine ring) | Chloro | +0.42 vs. H [4] | Halogen bonding, electron withdrawal | 98% purity (100mg: $34) [1] |
C⁸ | Methoxy | -0.31 vs. Cl | H-bond donation, resonance effects | Not commercially listed |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7